molecular formula C22H28N4O3S B4080546 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B4080546
M. Wt: 428.5 g/mol
InChI Key: XAGNLBUSNVEALG-UHFFFAOYSA-N
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Description

The compound “2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide” is a complex organic molecule. It has been studied for its vibrational spectral properties using FT-Raman and FT-IR spectroscopy . Theoretical calculations were performed using density functional theory (DFT) method .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various computational methods. The frontier orbital energy gap and dipole moment illustrate the high reactivity of the molecule . The first order hyperpolarizability (β0) and related properties (μ, α and Δα) of the molecule were also calculated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 609.728 . The compound has been analyzed for its vibrational spectral properties using FT-Raman and FT-IR spectroscopy .

Scientific Research Applications

Drug Delivery Systems

The compound’s structural complexity makes it an interesting candidate for drug delivery. Researchers investigate its use as a prodrug or carrier for targeted therapies. By modifying its functional groups, it could enhance bioavailability or selectively deliver drugs to specific tissues.

These applications highlight the versatility and potential impact of this compound across diverse scientific disciplines. Keep in mind that further studies are necessary to fully elucidate its mechanisms and therapeutic potential . If you need more information or have additional questions, feel free to ask!

Future Directions

The future directions for research on this compound could include further investigation of its cytotoxic potential and antiproliferative activity . Additionally, more studies could be conducted to understand its reactivity and other physical and chemical properties .

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-15-2-4-17-20(10-15)30-22(23-17)24-21(27)13-26-8-6-25(7-9-26)12-16-3-5-18-19(11-16)29-14-28-18/h3,5,11,15H,2,4,6-10,12-14H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGNLBUSNVEALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 4
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

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